molecular formula C17H37N3S B13998452 N-Hexadecylhydrazinecarbothioamide CAS No. 6278-81-5

N-Hexadecylhydrazinecarbothioamide

Cat. No.: B13998452
CAS No.: 6278-81-5
M. Wt: 315.6 g/mol
InChI Key: YZBAYGLQEXKGFL-UHFFFAOYSA-N
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Description

N-Hexadecylhydrazinecarbothioamide is a chemical compound with the molecular formula C17H37N3S It is known for its unique structure, which includes a long hexadecyl chain attached to a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecylhydrazinecarbothioamide typically involves the reaction of hexadecylamine with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydrazinecarbothioamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hexadecylhydrazinecarbothioamide has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other industrial compounds.

Mechanism of Action

The mechanism of action of N-Hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(thioamido)thiocarbohydrazones
  • Carbohydrazones
  • N-Hexadecylhydrazinecarbothioamide derivatives

Uniqueness

This compound is unique due to its long hexadecyl chain, which imparts specific physicochemical properties. This structural feature distinguishes it from other similar compounds and contributes to its unique applications and biological activities.

Properties

CAS No.

6278-81-5

Molecular Formula

C17H37N3S

Molecular Weight

315.6 g/mol

IUPAC Name

1-amino-3-hexadecylthiourea

InChI

InChI=1S/C17H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(21)20-18/h2-16,18H2,1H3,(H2,19,20,21)

InChI Key

YZBAYGLQEXKGFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)NN

Origin of Product

United States

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